

Moclobemide-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moclobemide-d4

Cat. No.: B12411026

[Get Quote](#)

Technical Guide: Moclobemide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Moclobemide-d4**, a deuterated analog of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document is intended for use by researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, analytical methodologies, and its application as an internal standard in pharmacokinetic and metabolic studies.

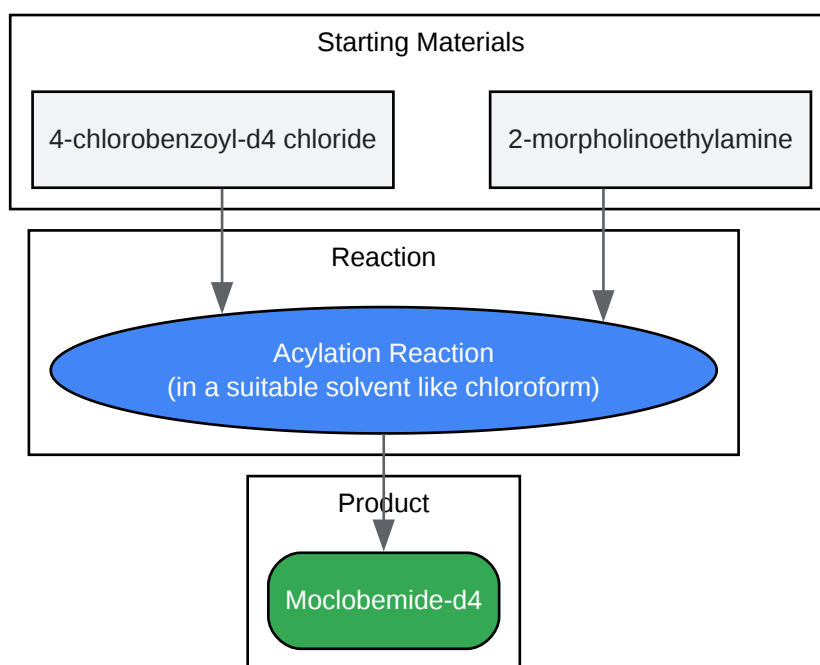
Core Compound Information

Moclobemide-d4 is a stable, isotopically labeled form of Moclobemide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for the quantification of Moclobemide in biological matrices using mass spectrometry-based assays.

Property	Value
CAS Number	2929883-33-8[1]
Molecular Formula	C ₁₃ H ₁₃ D ₄ ClN ₂ O ₂ [1]
Molecular Weight	272.77 g/mol [2]
Appearance	Solid powder[2]
Purity	>98%[2]
Solubility	Soluble in Methanol[1]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[2]
Stability	Stable for a few weeks during ordinary shipping[2]

Synthesis Pathway

While a specific detailed protocol for the synthesis of **Moclobemide-d4** is not readily available in public literature, a plausible synthetic route can be inferred from the established synthesis of Moclobemide. The key step would involve the use of a deuterated precursor. The general synthesis involves the acylation of 2-morpholinoethylamine with 4-chlorobenzoyl chloride.[3][4] To produce **Moclobemide-d4**, 4-chlorobenzoyl-d4 chloride would be used as the starting material.

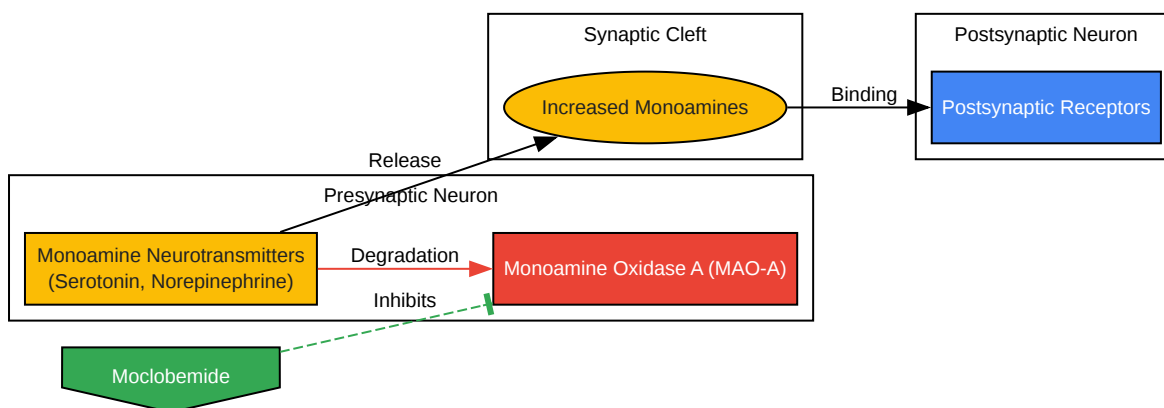


[Click to download full resolution via product page](#)

Plausible synthesis pathway for **Moclobemide-d4**.

Pharmacological Context: Mechanism of Action of Moclobemide

Moclobemide, the non-deuterated parent compound, is a reversible inhibitor of monoamine oxidase A (MAO-A).^{[1][2]} MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By reversibly inhibiting MAO-A, Moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.



[Click to download full resolution via product page](#)

Mechanism of action of Moclobemide as a reversible inhibitor of MAO-A.

Experimental Protocols

Moclobemide-d4 is primarily used as an internal standard in bioanalytical methods for the quantification of Moclobemide. Below is a representative experimental protocol for the analysis of Moclobemide in a biological matrix using UPLC-MS/MS. This protocol is adapted from a method for human brain cell supernatant and may require optimization for other matrices such as plasma.[5]

1. Sample Preparation

- Spiking: To 100 μ L of the biological sample (e.g., plasma, cell supernatant), add a known concentration of **Moclobemide-d4** solution (internal standard).
- Alkalinization: Add a suitable volume of a basic solution (e.g., sodium hydroxide) to adjust the pH.
- Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.
- Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for

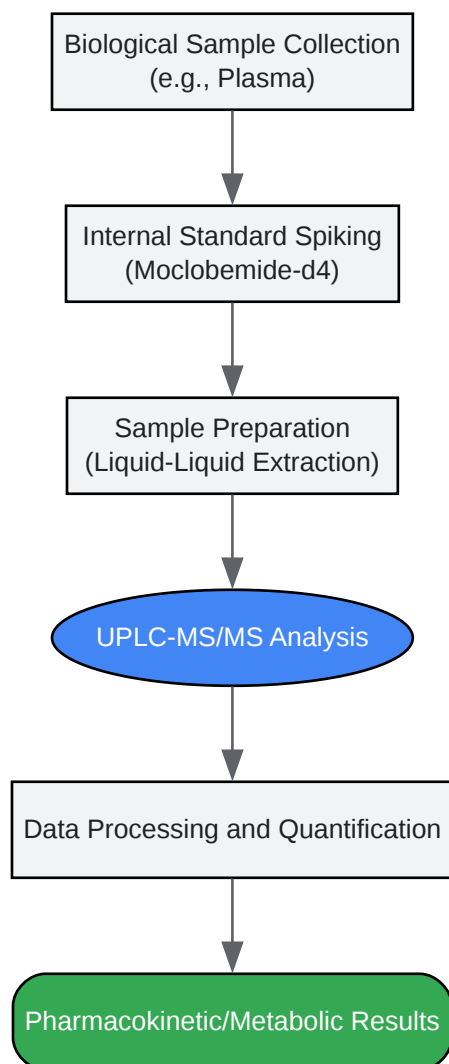
injection.

2. UPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) or equivalent.[\[5\]](#)
 - Mobile Phase: A gradient of methanol and water containing 0.05% ammonium acetate and 0.1% formic acid.[\[5\]](#)
 - Flow Rate: Optimized for the specific column and system.
 - Injection Volume: Typically 5-10 μL.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive ion electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Mass Transitions:
 - Moclobemide: m/z 269.16 → 182.01[\[5\]](#)
 - **Moclobemide-d4**: A corresponding shift in the precursor ion is expected (approximately m/z 273.2), with a fragment ion potentially remaining at m/z 186.1, though this requires empirical determination.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study utilizing **Moclobemide-d4**.



[Click to download full resolution via product page](#)

Bioanalytical workflow for the quantification of Moclobemide using **Moclobemide-d4**.

Data Presentation

Physicochemical Properties

Parameter	Value	Reference
CAS Number	2929883-33-8	[1]
Molecular Formula	C ₁₃ H ₁₃ D ₄ ClN ₂ O ₂	[1]
Formula Weight	272.8 g/mol	[1]
Appearance	Solid	[1]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]

Solubility Data (for Moclobemide, as a reference)

Solvent	Concentration
DMF	50 mg/mL
DMSO	50 mg/mL
Ethanol	20 mg/mL
PBS (pH 7.2)	0.2 mg/mL

Data for non-deuterated Moclobemide from Cayman Chemical product information.

UPLC-MS/MS Method Validation Parameters (for Moclobemide)

The following data is from a validated method for the quantification of Moclobemide in human brain cell supernatant.[5]

Parameter	Result
Linearity Range	1.0 - 1980 ng/mL
Coefficient of Determination (r^2)	> 0.999
Lower Limit of Quantitation (LLOQ)	1.0 ng/mL
Extraction Recovery	83.0 - 83.4%
Intra-day Accuracy	89.1 - 100.9%
Inter-day Accuracy	89.1 - 100.9%
Intra-day Precision	1.1 - 9.6%
Inter-day Precision	1.1 - 9.6%

This technical guide provides a foundational understanding of **Moclobemide-d4** for research and development purposes. For specific applications, further method development and validation are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide (EVT-281327) | 64544-24-7 [evitachem.com]
- 4. RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide - Google Patents [patents.google.com]
- 5. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Moclobemide-d4 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12411026#moclobemide-d4-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b12411026#moclobemide-d4-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com